molecular formula C6H11NO2 B13814336 (R)-1-Amino-2,2-dimethylcyclopropanecarboxylic acid

(R)-1-Amino-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B13814336
M. Wt: 129.16 g/mol
InChI Key: CUDYUNNRMLWYTR-LURJTMIESA-N
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Description

®-1-Amino-2,2-dimethylcyclopropanecarboxylic acid is a chiral amino acid derivative characterized by a cyclopropane ring substituted with an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Amino-2,2-dimethylcyclopropanecarboxylic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions, utilizing diazo compounds or ylides under controlled conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology:

Medicine:

    Antiviral Agents:

Industry:

Mechanism of Action

The mechanism of action of ®-1-Amino-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, in antiviral applications, it may inhibit viral proteases, thereby preventing viral replication .

Biological Activity

(R)-1-Amino-2,2-dimethylcyclopropanecarboxylic acid (often abbreviated as DmCpCa) is a chiral compound that has garnered attention due to its significant biological activities and applications in pharmaceuticals. This article explores its biological activity, synthesis, and relevant research findings.

Overview of Biological Activity

This compound is primarily known for its role as an intermediate in the synthesis of various pharmaceutical compounds, particularly as a precursor for cilastatin, a renal dehydropeptidase inhibitor that prevents the degradation of imipenem in the kidney. This combination is crucial for treating severe bacterial infections . The compound exhibits high enantioselectivity in enzymatic reactions, making it valuable for producing optically pure compounds .

Key Biological Activities:

  • Renal Dehydropeptidase Inhibition: DmCpCa acts as an inhibitor of renal dehydropeptidase, thus enhancing the efficacy of certain antibiotics like imipenem by preventing their breakdown .
  • Chiral Building Block: It serves as a crucial chiral building block in organic synthesis, particularly in the pharmaceutical industry .
  • Antiviral and Antitumor Potential: Derivatives of DmCpCa have shown promise as candidates for antibiotic and antiviral drugs, indicating potential antitumor properties as well .

Synthesis and Enzymatic Activity

The synthesis of this compound can be achieved through various methods, including enzymatic hydrolysis and asymmetric synthesis. Notably, researchers have identified esterase enzymes capable of enantioselectively hydrolyzing racemic mixtures to yield the desired enantiomer with high purity and yield .

Enzymatic Characteristics:

  • An esterase identified from Rhodococcus sp. strain ECU1013 has been characterized for its ability to hydrolyze ethyl (S)-2,2-dimethylcyclopropanecarboxylate into (S)-DmCpCa with an enantiomeric excess of 97.5% and a molar yield of 47.8% .
  • The enzyme exhibits high activity towards para-nitrophenyl esters and demonstrates potential for industrial applications in producing chiral compounds .

Case Study 1: Cilastatin Production

Research has shown that the efficient preparation of (S)-DmCpCa is critical for cilastatin production. A study demonstrated that using the esterase from Rhodococcus sp. led to significant yields of (S)-DmCpCa, underscoring its importance in clinical settings for antibiotic formulations .

Case Study 2: Antiviral Applications

Another study explored the potential use of DmCpCa derivatives in developing therapeutic agents for hepatitis C. The compound's ability to inhibit pyridoxal-phosphate dependent enzymes positions it as a lead candidate for further drug development .

Data Table: Biological Activities and Applications

Biological Activity Description References
Renal Dehydropeptidase InhibitionPrevents degradation of imipenem; enhances antibiotic efficacy
Chiral Building BlockUsed in pharmaceutical synthesis; important for creating optically active compounds
Antiviral PotentialCandidate for hepatitis C treatment; inhibits key enzymes
Antitumor ActivityPotential lead compound for cancer treatment

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(1R)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-5(2)3-6(5,7)4(8)9/h3,7H2,1-2H3,(H,8,9)/t6-/m0/s1

InChI Key

CUDYUNNRMLWYTR-LURJTMIESA-N

Isomeric SMILES

CC1(C[C@@]1(C(=O)O)N)C

Canonical SMILES

CC1(CC1(C(=O)O)N)C

Origin of Product

United States

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